molecular formula C4H4BrNO B13114026 5-Bromo-4-methylisoxazole

5-Bromo-4-methylisoxazole

Cat. No.: B13114026
M. Wt: 161.98 g/mol
InChI Key: QZNIPCPKNYSDDV-UHFFFAOYSA-N
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Description

5-Bromo-4-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 5-Bromo-4-methylisoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide, which acts as a dipole. This reaction is typically catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

5-Bromo-4-methylisoxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylisoxazole depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

5-Bromo-4-methylisoxazole can be compared with other halogenated isoxazoles, such as 5-chloroisoxazole and 5-fluoroisoxazole. These compounds share similar structural features but differ in their reactivity and biological activity. For example, 5-chloroisoxazole may exhibit different substitution patterns and reactivity due to the presence of chlorine instead of bromine . The unique properties of this compound make it a valuable compound in various research fields.

Properties

Molecular Formula

C4H4BrNO

Molecular Weight

161.98 g/mol

IUPAC Name

5-bromo-4-methyl-1,2-oxazole

InChI

InChI=1S/C4H4BrNO/c1-3-2-6-7-4(3)5/h2H,1H3

InChI Key

QZNIPCPKNYSDDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1)Br

Origin of Product

United States

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